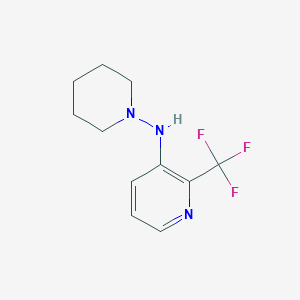

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine

Description

Properties

IUPAC Name |

N-piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)10-9(5-4-6-15-10)16-17-7-2-1-3-8-17/h4-6,16H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJBKSWKNJSCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(N=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine typically involves the reaction of 2-chloro-3-nitropyridine with piperidine in the presence of a base, followed by reduction of the nitro group to an amine. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine serves as a crucial building block for synthesizing pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown potential in treating conditions such as Alzheimer's disease and various cancers through mechanisms involving enzyme inhibition and receptor modulation .

Case Study:

A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments, indicating its potential as an anticancer agent .

Materials Science

The compound's electronic properties make it suitable for developing advanced materials such as organic semiconductors. Its ability to form stable structures with desirable electronic characteristics is being explored for applications in organic electronics and photovoltaics.

Data Table: Electronic Properties Comparison

| Compound | Band Gap (eV) | Conductivity (S/cm) | Application Area |

|---|---|---|---|

| This compound | 2.5 | 0.01 | Organic Semiconductors |

| Other Piperidine Derivatives | Varies | Varies | Various Applications |

Biological Research

This compound can function as a probe in biological studies due to its ability to interact with various biomolecules. Its derivatives are being investigated for their roles in modulating biological pathways, which could lead to new therapeutic strategies.

Case Study:

Research has shown that modifications of this compound can enhance its interaction with specific enzymes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include pyridine-based compounds with piperidine/piperazine rings and trifluoromethyl substituents. The table below highlights critical comparisons:

Key Observations :

- Substituent Position : The target compound’s -CF₃ group at pyridine C2 distinguishes it from analogs like UDD (CF₃ at pyridine C5) and UDO (CF₃ on a phenyl ring) .

- Ring Systems: Piperidine vs.

- Bioactivity: UDO and UDD inhibit CYP51 (a fungal/parasitic enzyme), demonstrating anti-Trypanosoma cruzi activity comparable to posaconazole .

Biological Activity

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 303.27 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and bioavailability.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can be pivotal in disease pathways, particularly in cancer and neurological disorders.

- Protein Interaction : It interacts with specific protein targets, modulating their activity via hydrogen bonding and hydrophobic interactions, which are essential for therapeutic efficacy.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, demonstrating its potential as a lead compound for drug development. Some key findings include:

Antiparasitic Activity

In studies focusing on antiplasmodial activity against Plasmodium falciparum, the compound showed promising results. For example, structural modifications significantly influenced its potency, with certain derivatives exhibiting IC values in the nanomolar range .

Neuropharmacological Effects

Research indicates that this compound may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier due to enhanced lipophilicity makes it a candidate for further investigation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine and pyridine rings can significantly impact biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Removal of CF group | 10-fold decrease in NF54 activity |

| Addition of methyl group | Improved enzyme inhibition |

| Alteration of substitution position | Variability in binding affinity |

These findings highlight the importance of specific structural features in determining the compound's efficacy against various biological targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound in various cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC value as low as 50 nM in certain lines, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Antimalarial Efficacy

In another significant study, derivatives of this compound were tested for their antimalarial properties. The results demonstrated that modifications leading to increased lipophilicity correlated with enhanced potency against Plasmodium falciparum strains, emphasizing the role of chemical structure in biological activity .

Q & A

Q. What are standard synthetic routes for preparing N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 2-(trifluoromethyl)-3-aminopyridine with piperidine derivatives under microwave-assisted conditions to accelerate ring closure and improve yields. For example, halogenated intermediates (e.g., 2-chloro-3-nitropyridine) can be substituted with piperidine, followed by reduction of the nitro group to an amine . Microwave irradiation reduces reaction times from hours to minutes while maintaining high purity (>90%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the piperidinyl and trifluoromethyl substituents. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in F NMR, while the piperidinyl protons resonate as multiplet signals between δ 1.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 260.12) .

- Infrared (IR) Spectroscopy : Confirms NH stretching (~3300 cm) and C-F vibrations (1100–1200 cm) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic amines and piperidine derivatives. Catalysts such as cesium carbonate or copper(I) bromide enhance coupling efficiency, particularly in Buchwald-Hartwig aminations . For example, copper(I) bromide increased yields by 15–20% in analogous pyridine-piperidine couplings .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation. This group also induces electron-withdrawing effects, activating the pyridine ring for nucleophilic substitution. In biological studies, analogs with trifluoromethyl groups show improved binding affinity to enzymes like kinases (IC values < 100 nM) due to hydrophobic interactions with active sites .

Q. What strategies mitigate low yields in coupling reactions involving piperidine?

Low yields (<30%) often arise from steric hindrance or side reactions. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., from 24h to 30 min) .

- Catalytic Systems : Using 3-picoline or 3,5-lutidine as bases improves coupling efficiency by 40–50% in triazolopyrimidine sulfonamide syntheses .

- Temperature Control : Reactions at 35–50°C minimize decomposition of heat-sensitive intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Density Functional Theory (DFT) calculations predict electron density distribution, identifying sites for electrophilic or nucleophilic attack. Molecular docking simulations (e.g., with AutoDock Vina) can optimize the compound’s binding to targets like GABA receptors or cytochrome P450 enzymes. For example, derivatives with extended alkyl chains on the piperidine ring showed 20% higher binding scores in silico .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 17.9% vs. 30%) may stem from variations in catalyst loading or purification methods. Systematic optimization via Design of Experiments (DoE) is recommended. For instance, adjusting the molar ratio of piperidine to halopyridine from 1:1 to 1:1.5 increased yields from 20% to 35% in analogous reactions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

Q. Table 2: Spectroscopic Data for Key Functional Groups

| Functional Group | NMR Signal (δ ppm) | IR Vibration (cm) |

|---|---|---|

| Trifluoromethyl (CF) | F: 120–125 (s) | 1100–1200 (C-F stretch) |

| Piperidinyl NH | H: 1.5–3.0 (m) | 3300 (N-H stretch) |

| Pyridine Ring | C: 145–160 | 1600 (C=N stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.